Curzerene

Catalog No.
S579873
CAS No.
17910-09-7
M.F
C15H20O
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Curzerene

CAS Number

17910-09-7

Product Name

Curzerene

IUPAC Name

6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3

InChI Key

HICAMHOOTMOHPA-UHFFFAOYSA-N

SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Synonyms

curzerene

Canonical SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Isomeric SMILES

CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C

Anticancer Effects:

  • Studies suggest curzerene exhibits antiproliferative effects against various cancer cell lines, including lung adenocarcinoma and glioblastoma [, ]. These studies observed dose-dependent and time-dependent inhibition of cancer cell growth.
  • Curzerene may also work by downregulating glutathione S-transferase (GST) enzymes, which play a role in cancer cell resistance to chemotherapeutic drugs [, ]. This downregulation could potentially enhance the effectiveness of chemotherapy.

Anti-inflammatory Properties:

  • Research indicates curzerene possesses anti-inflammatory properties. Studies have shown it can reduce the secretion of tumor necrosis factor (TNF-α) in immune cells, suggesting potential for treating inflammatory diseases [].
  • Additionally, curzerene may inhibit the release of nitric oxide from macrophages, which plays a role in inflammation []. These findings warrant further investigation into curzerene's potential as an anti-inflammatory agent.

Other Potential Applications:

  • Early studies suggest curzerene may have antioxidant activity, potentially offering protection against cell damage caused by free radicals []. However, further research is needed to confirm these findings.
  • Additionally, curzerene has been shown to exhibit antimicrobial activity against certain bacteria and fungi. This warrants further exploration for its potential application in developing new antimicrobial agents.

Curzerene is a volatile, aromatic sesquiterpene that is primarily found in various herbs and spices, notably in Curcuma zedoaria and Eugenia uniflora. It is characterized by its unique chemical structure, which includes a furan ring and multiple functional groups that contribute to its biological properties. Curzerene has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. It constitutes a significant portion of essential oils extracted from certain plants, making it an important compound in both traditional medicine and modern pharmacology .

Research suggests Curzerene's anti-cancer activity might be linked to its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit glutathione S-transferase A1 (GSTA1) expression []. GSTA1 is an enzyme involved in cellular detoxification, and its inhibition may increase the sensitivity of cancer cells to chemotherapeutic drugs [].

Curzerene is currently available for research purposes only. Information regarding its toxicity in humans or animals is limited. However, its estimated flash point suggests it may be flammable and should be handled with appropriate precautions [].

, particularly rearrangements and hydrogenation. One notable reaction is the thermal rearrangement of furanodiene to curzerene via a [3.3] sigmatropic reaction, also known as the Cope rearrangement. This transformation highlights curzerene's formation under specific thermal conditions during gas chromatography analysis . Additionally, partial hydrogenation of curzerene can yield various derivatives, including dibydro- and tetrahydro-curzerene, which have been studied for their altered biological activities .

Curzerene exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Properties: Recent studies have shown that curzerene can suppress the progression of glioblastoma both in vitro and in vivo. It affects cell migration and invasion by downregulating matrix metalloproteinase 9 and glutathione S-transferase A4, contributing to reduced tumor growth and increased apoptosis .
  • Anti-inflammatory Effects: Curzerene has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6. It has been shown to reduce pain responses in animal models, suggesting its potential use in treating inflammatory conditions .
  • Antimicrobial Activity: Curzerene has been identified as a significant antimicrobial agent present in essential oils from various plants, contributing to their traditional medicinal uses .

Curzerene can be synthesized through several methods:

  • Thermal Rearrangement: The most common method involves the thermal rearrangement of furanodiene, which can be obtained from natural sources or synthesized chemically .
  • Extraction from Natural Sources: Curzerene can be isolated from essential oils through hydrodistillation or steam distillation techniques from plants like Eugenia uniflora or Curcuma zedoaria.
  • Chemical Synthesis: Laboratory synthesis can also be performed using organic synthesis techniques to create curzerene or its derivatives for research purposes .

Curzerene finds applications across various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, curzerene is being explored as a potential drug candidate for treating conditions such as glioblastoma and other cancers .
  • Cosmetics: Its aromatic properties make curzerene a valuable ingredient in cosmetic formulations for fragrance and potential skin benefits.
  • Food Industry: As a natural flavoring agent and preservative due to its antimicrobial properties, curzerene is used in food products .

Studies on curzerene's interactions with other compounds reveal its synergistic effects:

  • Combination Therapies: Research indicates that curzerene may enhance the efficacy of other chemotherapeutic agents when used in combination, potentially leading to improved treatment outcomes for cancer patients .
  • Mechanistic Studies: Investigations into how curzerene interacts with cellular pathways (e.g., mTOR pathway) provide insights into its mechanisms of action, which could inform future therapeutic strategies .

Curzerene shares structural similarities with other sesquiterpenes, but its unique furan ring sets it apart. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Germacrene DC15H24Known for its role in plant defense
FuranodieneC15H20Precursor to curzerene via thermal rearrangement
CaryophylleneC15H24Exhibits anti-inflammatory properties
IsofuranogermacreneC15H20Similar structure but different biological activities

Curzerene's distinct furan ring contributes to its unique biological activities compared to these similar compounds, making it a subject of ongoing research in pharmacology and natural product chemistry .

Curzerene is a naturally occurring sesquiterpene compound with the molecular formula C₁₅H₂₀O and a molecular weight of 216.32 grams per mole [1] [3]. The compound is registered under the Chemical Abstracts Service number 17910-09-7 and is recognized by several synonymous names including isogermafurene, isofuranogermacrene, and neocurzerene [1] [4] [6]. These various nomenclatures reflect the compound's complex structural characteristics and its historical identification through different analytical approaches.

The systematic International Union of Pure and Applied Chemistry name for curzerene is (5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran [3] [7]. This designation provides precise information about the stereochemical configuration and functional group arrangements within the molecular structure. Alternative systematic names include benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-(1-methylethenyl)-, trans- [4] [6].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberRelationship
CurzereneC₁₅H₂₀O216.3217910-09-7Parent compound
IsogermafureneC₁₅H₂₀O216.3217910-09-7Synonym
IsofuranogermacreneC₁₅H₂₀O216.3217910-09-7Synonym
NeocurzereneC₁₅H₂₀O216.3217910-09-7Synonym
CurzerenoneC₁₅H₁₈O₂230.3020493-56-5Oxidized derivative
EpicurzerenoneC₁₅H₁₈O₂230.3020085-85-2Epimer of curzerenone

The canonical Simplified Molecular Input Line Entry System representation for curzerene is CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C, while the isomeric representation is CC1=COC2=C1CC@@HC(=C)C [7] [9]. These structural encodings highlight the presence of specific stereochemical centers and the unique arrangement of functional groups within the molecule.

Bicyclic Sesquiterpene Structure Analysis

Curzerene belongs to the sesquiterpene class of natural products, characterized by its bicyclic framework consisting of fifteen carbon atoms arranged in a benzofuran skeleton [8] [10]. The compound features a distinctive furan ring system fused to a cyclohexane ring, creating a complex three-dimensional structure that contributes to its unique chemical and biological properties [10] [12].

The structural architecture of curzerene includes multiple functional groups strategically positioned throughout the bicyclic framework [1] [3]. The molecule contains an ethenyl group (vinyl group) attached to the six-membered ring, contributing to its reactivity and potential for chemical modification [3] [7]. Additionally, the presence of an isopropenyl substituent adds further complexity to the molecular structure and influences the compound's conformational preferences [7] [10].

Spectroscopic analysis reveals that curzerene possesses a benzofuran core with specific substitution patterns that distinguish it from other sesquiterpenes [10] [12]. The furan ring exhibits characteristic chemical shifts in nuclear magnetic resonance spectroscopy, with signals appearing in regions typical of aromatic heterocyclic systems [29] [30]. The bicyclic nature of the compound results in specific coupling patterns and multiplicities that aid in structural elucidation and confirmation [12] [29].

The molecular architecture of curzerene demonstrates the characteristic features of germacrane-derived sesquiterpenes that have undergone cyclization and rearrangement processes [12] [36]. This structural class is known for its biological significance and diverse pharmacological activities, with the bicyclic framework serving as a scaffold for various chemical modifications and derivative synthesis [8] [14].

Stereochemical Configurations and Epimeric Forms

The stereochemical complexity of curzerene arises from the presence of two defined stereocenters located at carbon positions 5 and 6 within the bicyclic framework [3] [6]. The absolute configuration of these chiral centers has been determined to be (5R,6R), indicating the specific three-dimensional arrangement of substituents around these asymmetric carbon atoms [6] [7] [36].

Research has demonstrated that curzerene can exist in multiple stereoisomeric forms, with the trans configuration being thermodynamically favored over alternative arrangements [36] [12]. Computational studies using density functional theory calculations have shown that curzerene exhibits greater stability compared to its precursor furanodiene, with energy differences of approximately 3.07 kilocalories per mole favoring the curzerene configuration [36].

Stereochemical FeatureDescriptionIUPAC Designation
Chiral CentersTwo defined stereocenters (C-5, C-6)C-5 and C-6 positions
Absolute Configuration(5R,6R) configuration(5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
StereoisomersMultiple stereoisomers possibleCis and trans isomers
Optical RotationNot optically active (racemic)Racemic mixture
Conformational PreferenceTrans configuration preferredTrans-disubstituted cyclodecadiene

The relationship between curzerene and its epimeric derivatives, particularly curzerenone and epicurzerenone, provides insight into the stereochemical flexibility of this compound class [12] [24]. Epicurzerenone, with the molecular formula C₁₅H₁₈O₂, represents an epimeric form where the configuration at carbon-5 differs from that found in the parent curzerenone [12] [24]. These epimeric relationships have been confirmed through extensive nuclear Overhauser effect spectroscopy experiments and chemical correlation studies [12] [36].

Nuclear magnetic resonance spectroscopy has proven instrumental in determining the relative configurations of curzerene and its derivatives [29] [30]. The observation of specific nuclear Overhauser effects between methyl groups and ring protons has enabled researchers to establish the spatial relationships between substituents and confirm the proposed stereochemical assignments [36] [12].

Physicochemical Properties (Solubility, Volatility, Thermal Stability)

The physicochemical properties of curzerene reflect its sesquiterpene nature and influence its behavior in various chemical and biological systems [2] [26]. The compound exhibits a density of 0.982 ± 0.06 grams per cubic centimeter at 20°C under 760 Torr pressure, indicating a relatively low density typical of organic terpenoid compounds [26] [27].

PropertyValueConditions
Molecular Weight216.32 g/molAt STP
Density0.982 ± 0.06 g/cm³20°C, 760 Torr
Boiling Point282.8 ± 40.0°C760 mmHg
Melting Point65.3°C (estimated)Estimated
Flash Point117.5 ± 14.2°CAtmospheric pressure
Refractive Index1.539Standard conditions
LogP4.60-5.78Calculated
Topological Polar Surface Area13.10-13.14 ŲCalculated
Vapor Pressure0.0 ± 0.6 mmHg at 25°C25°C

The thermal properties of curzerene demonstrate its moderate volatility, with a boiling point of 282.8 ± 40.0°C at 760 millimeters of mercury pressure [26] [28]. The flash point of 117.5 ± 14.2°C indicates the temperature at which the compound can form ignitable vapor-air mixtures under standard atmospheric conditions [26] [28]. These thermal characteristics place curzerene in the category of semi-volatile organic compounds with moderate thermal stability under normal storage conditions.

Solubility studies reveal that curzerene exhibits limited water solubility, with concentrations less than 1 milligram per milliliter at 25°C [17] [20]. However, the compound demonstrates excellent solubility in organic solvents, particularly dimethyl sulfoxide and ethanol, where it achieves concentrations of 100 milligrams per milliliter (462.27 millimolar) [17] [20]. The compound also shows good solubility in chloroform and partial solubility in methanol [13] [20].

SolventSolubilityConcentration (mM)Temperature
Water<1 mg/mLPoorly soluble25°C
DMSO100 mg/mL462.2725°C
Ethanol100 mg/mL462.2725°C
ChloroformSolubleNot specifiedRoom temperature
MethanolPartially solubleNot specifiedRoom temperature

The thermal stability of curzerene has been investigated through gas chromatographic analysis, which revealed important considerations regarding temperature-dependent rearrangements [29] [33]. Studies have shown that curzerene can be formed as an artifact through the thermal rearrangement of furanodiene via a Cope rearrangement mechanism during high-temperature analytical procedures [29] [33]. This thermal instability necessitates careful control of analytical conditions to obtain accurate quantitative measurements of curzerene content in natural samples [29] [33].

Synthetic Derivatives and Analogues

The chemical reactivity of curzerene enables the synthesis of various derivatives and analogues through selective modification of functional groups within the molecular structure [22]. Hydrogenation reactions represent one of the primary synthetic approaches for generating curzerene derivatives, with both partial and complete reduction processes yielding distinct products with altered biological activities [12].

Partial hydrogenation of curzerene using palladium or platinum catalysts results in the formation of dihydrocurzerene, where selective reduction of the vinyl group occurs while preserving other structural features [12]. This transformation leads to the molecular formula C₁₅H₂₂O and represents a significant modification in the compound's reactivity profile. Complete hydrogenation produces tetrahydrocurzerene (C₁₅H₂₄O), in which all double bonds within the molecule undergo reduction, resulting in a fully saturated derivative with minimal biological activity [12] .

DerivativeSynthesis MethodMolecular FormulaKey Structural ChangeBiological Activity
DihydrocurzerenePartial hydrogenationC₁₅H₂₂OVinyl group reductionReduced activity
TetrahydrocurzereneComplete hydrogenationC₁₅H₂₄OAll double bonds reducedMinimal activity
CurzerenoneOxidationC₁₅H₁₈O₂Carbonyl introductionRetained activity
EpicurzerenoneEpimerization of curzerenoneC₁₅H₁₈O₂Configuration at C-5Similar to curzerenone
DihydropyrocurzerenoneThermal rearrangementC₁₅H₁₈O₂Pyran ring formationModified activity profile

Oxidative transformations of curzerene yield important ketone derivatives, particularly curzerenone and its epimeric form epicurzerenone [5] [24]. These oxidized analogues maintain the bicyclic framework while introducing carbonyl functionality that significantly alters the chemical and biological properties of the parent compound [5] [12]. Curzerenone, with the molecular formula C₁₅H₁₈O₂ and Chemical Abstracts Service number 20493-56-5, represents a major oxidative product that retains significant biological activity [5] [24].

The synthesis of epicurzerenone involves epimerization processes that alter the stereochemical configuration at carbon-5, resulting in a diastereomeric relationship with curzerenone [12] [24]. These epimeric forms demonstrate the importance of stereochemistry in determining the properties and activities of curzerene derivatives [12] [24]. Alkaline treatment of both curzerenone and epicurzerenone results in equilibrium mixtures, confirming their epimeric relationship and providing insight into their relative thermodynamic stabilities [12].

Advanced synthetic methodologies have enabled the preparation of more complex curzerene analogues through thermal rearrangement processes [23]. Dihydropyrocurzerenone represents one such derivative formed through controlled thermal treatment, resulting in pyran ring formation and significant structural reorganization [25] [23]. These synthetic transformations demonstrate the versatility of the curzerene scaffold for generating structurally diverse analogues with potentially useful biological activities [22].

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Exact Mass

216.151415257 g/mol

Monoisotopic Mass

216.151415257 g/mol

Heavy Atom Count

16

Wikipedia

Curzerene

Dates

Last modified: 04-15-2024

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